molecular formula C4H5NO2 B1313433 Isoxazol-5-ylmethanol CAS No. 98019-60-4

Isoxazol-5-ylmethanol

Cat. No. B1313433
CAS RN: 98019-60-4
M. Wt: 99.09 g/mol
InChI Key: QOOSRUMHBCVQFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Isoxazol-5-ylmethanol was analyzed using density functional theory (DFT) computations . The DFT analysis revealed the synthesized derivatives’ molecular structure and related properties .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Physical And Chemical Properties Analysis

Isoxazol-5-ylmethanol has a molecular weight of 99.09 . It is a liquid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . They have been used as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
    • The methods of application or experimental procedures vary depending on the specific therapeutic use. Generally, the isoxazole derivatives are synthesized and then tested for their biological activity using appropriate in vitro and in vivo models .
    • The outcomes obtained also vary. For example, some isoxazole derivatives have shown promising results as anticancer agents, while others have been effective as anti-inflammatory agents .
  • Corrosion Inhibition

    • Some (chlorophenyl isoxazol-5-yl) methanol derivatives have been used as inhibitors for corrosion of mild steel in 1 M HCL solution .
    • The method of application involves introducing the isoxazole derivative into the corrosive environment and then monitoring the rate of corrosion .
    • The outcome of this application is a reduction in the rate of corrosion of the mild steel .
  • Biologically Active Compounds in Medicinal Chemistry

    • Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
    • The methods of application or experimental procedures involve the synthesis of new representatives of isoxazoles and testing their biological activity .
    • The outcomes obtained vary depending on the specific biological activity being tested .
  • Synthetic Chemistry

    • Isoxazole derivatives are especially synthetically useful . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
    • The methods of application involve the synthesis of isoxazole derivatives and their subsequent transformation into various 1,3-bifunctional derivatives of carbonyl compounds .
    • The outcomes obtained include the successful synthesis of various 1,3-bifunctional derivatives of carbonyl compounds .
  • Agro-Chemistry

    • Isoxazoles are found in natural sources such as insecticides and plant growth regulators .
    • The methods of application involve the synthesis of isoxazole derivatives and their use as insecticides and plant growth regulators .
    • The outcomes obtained include successful pest control and regulation of plant growth .
  • Industry

    • Isoxazoles are also used in various industrial applications .
    • The methods of application vary depending on the specific industrial use .
    • The outcomes obtained can include improved product performance and efficiency .

Safety And Hazards

The safety information for Isoxazol-5-ylmethanol indicates that it is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

1,2-oxazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-4-1-2-5-7-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOSRUMHBCVQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512621
Record name (1,2-Oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazol-5-ylmethanol

CAS RN

98019-60-4
Record name (1,2-Oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazol-5-ylmethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VV Bakharev, AA Gidaspov, EV Peresedova… - Russian Journal of …, 2009 - Springer
2-Dialkylamino-4-methoxy-6-trinitromethyl-1,3,5-triazines reacted with triphenylphosphine in toluene in the presence of primary aliphatic alcohols as proton donors to give the …
Number of citations: 7 link.springer.com
YR Mirzaei, L Edjlali - Journal of the Iranian Chemical Society, 2010 - Springer
Heteroaryl substituted analogs of antirhnoviral (A), was prepared by a convergent approach. 3-Nitrophenyl-5- bromooromethylisoxazoles 5a–b were synthesized by [3+2] cycloaddition …
Number of citations: 7 link.springer.com
YR Mirzaei, SB Tabrizi, L Edjlali - Acta Chimica Slovenica, 2008 - researchgate.net
… 3-Alkyl5-chloromethylisoxazole 9 was prepared by the reaction of corresponding 3-(1-alkyl)isoxazol-5-ylmethanol with thionyl chloride. 4-[5-(2-Alkyl-2H-tetrazolyl)]phenols 8a–d were …
Number of citations: 7 www.researchgate.net

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